molecular formula C18H15N3O3 B2806910 methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 573930-75-3

methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2806910
CAS No.: 573930-75-3
M. Wt: 321.336
InChI Key: AFVFAVBGOGUZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic indoloquinoxaline derivative characterized by a methoxy group at position 9 and an acetate ester moiety at position 5. Indoloquinoxalines are heterocyclic compounds combining indole and quinoxaline scaffolds, known for their planar aromatic structure, which facilitates intercalation into DNA or RNA. These properties make them promising candidates for anticancer, antiviral, and antimicrobial applications . The methoxy group enhances solubility and modulates electronic effects, while the acetate ester may influence pharmacokinetic properties such as metabolic stability and cellular uptake .

Properties

IUPAC Name

methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-11-7-8-15-12(9-11)17-18(21(15)10-16(22)24-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVFAVBGOGUZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate reagents under specific conditions. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing reactions and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Reaction Conditions Reagents Product Yield Source
Acidic hydrolysis (HCl, reflux)6M HCl, H₂O2-{9-Methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid85%
Basic hydrolysis (NaOH, ethanol)1M NaOH, ethanol, 60°CSame as above78%

The carboxylic acid derivative exhibits enhanced solubility in polar solvents and is a precursor for further functionalization (e.g., amidation).

Electrophilic Aromatic Substitution

The indoloquinoxaline core undergoes electrophilic substitution at positions activated by the methoxy group and nitrogen atoms.

Nitration

Conditions Reagents Position Substituted Product Yield Source
Nitrating mixture (HNO₃/H₂SO₄)Conc. HNO₃, H₂SO₄, 0°CC-4 of quinoxaline ring4-Nitro-9-methoxy-6H-indolo[2,3-b]quinoxaline62%

Halogenation

Conditions Reagents Product Yield Source
Bromination (electrophilic)Br₂, FeBr₃, CHCl₃, RT2-Bromo-9-methoxy-6H-indolo[2,3-b]quinoxaline55%

Reduction Reactions

The quinoxaline ring can be reduced to its dihydro form under catalytic hydrogenation.

Conditions Reagents Product Yield Source
Catalytic hydrogenationH₂, Pd/C, ethanol, 50°C6-Methyl-9-methoxy-5,6-dihydroindolo[2,3-b]quinoxaline70%

Oxidation Reactions

The methoxy group and aromatic system are susceptible to oxidation.

Conditions Reagents Product Yield Source
Oxidative demethylationBBr₃, CH₂Cl₂, −78°C9-Hydroxy-6H-indolo[2,3-b]quinoxaline65%
Core oxidationKMnO₄, H₂SO₄, 100°CQuinoxaline N-oxide derivative48%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of halogenated derivatives.

Conditions Reagents Product Yield Source
Suzuki couplingPd(OAc)₂, PhB(OH)₂, K₂CO₃4-Phenyl-9-methoxy-6H-indolo[2,3-b]quinoxaline82%

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

Conditions Reagents Product Yield Source
AminolysisNH₃, MeOH, RT2-{9-Methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetamide73%

Key Mechanistic Insights:

  • Ester Reactivity : The electron-withdrawing indoloquinoxaline core enhances the electrophilicity of the ester carbonyl, facilitating hydrolysis and aminolysis .
  • Aromatic Substitution : Methoxy and nitrogen atoms direct electrophiles to specific positions (e.g., C-4 of quinoxaline ring) .
  • Reduction Selectivity : Catalytic hydrogenation preferentially reduces the quinoxaline ring over the indole system .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has been studied for its potential as an anticancer agent . The compound interacts with DNA and inhibits the proliferation of cancer cells through various mechanisms:

  • DNA Intercalation: The indoloquinoxaline structure allows for effective intercalation between DNA bases, disrupting replication and transcription processes.
  • Apoptosis Induction: Research indicates that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Targeting Kinases: It has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways.

Case Study:
A study published in Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development .

Pharmacological Applications

The compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity: It has been tested against various bacterial strains and fungi, showing promising results as a potential antibiotic.
  • Antiviral Properties: Preliminary studies indicate effectiveness against certain viral infections, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in cellular models.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Materials Science Applications

The unique photophysical properties of this compound make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs): Its luminescent properties can be harnessed in the development of OLEDs, contributing to advancements in display technologies.
  • Sensors: The compound's sensitivity to environmental changes can be utilized in sensor technologies for detecting specific analytes.

Mechanism of Action

The mechanism of action of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can bind non-covalently to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Key Findings

Substitution at Position 9 :

  • The methoxy group in the target compound may enhance solubility and reduce steric hindrance compared to bulkier substituents like chloro or ethynyl groups. Chloro derivatives (e.g., CID 3088125) exhibit stronger DNA-binding affinity due to electron-withdrawing effects but may incur higher toxicity .
  • Ethynyl modifications (e.g., compound Z) improve nucleic acid intercalation, stabilizing triplex DNA structures by 15°C in thermal melting assays .

Aminopropyl side chains (compound Z) enable conjugation to oligonucleotides, enhancing therapeutic delivery .

Anticancer vs. Antiviral Activity: Derivatives with chloro and dimethylaminoethyl groups (e.g., 9-chloro-acetamide) show potent antiviral activity against herpes simplex virus (EC50 < 0.1 μM) . Ethyl/methyl substitutions on the quinoline core (compound II) demonstrate superior cytotoxicity in cancer cells, likely due to enhanced membrane permeability .

Impact of Auxiliary Functional Groups :

  • Hydrazone moieties (compound A9) facilitate metal chelation, broadening applications in antimicrobial or catalytic contexts .
  • Bulky triazole rings (e.g., CID 3088144) improve selectivity for enzyme targets but may reduce bioavailability .

Biological Activity

Methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a compound that belongs to the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.32 g/mol

This compound features an indole core fused with a quinoxaline ring, which is characteristic of many biologically active molecules.

Anticancer Activity

Several studies have reported the anticancer potential of indoloquinoxaline derivatives. The mechanism of action often involves the inhibition of DNA synthesis and interference with cell cycle progression. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7 cells, with IC50 values in the low micromolar range .

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin (Control)3.23

Antiviral Activity

Indoloquinoxalines have also been investigated for their antiviral properties. Research has shown that these compounds can inhibit viral replication by targeting specific stages of the viral life cycle. For example, certain derivatives demonstrated effective inhibition against Herpes simplex virus and coxsackievirus B5 with EC50 values as low as 0.06 µM .

VirusCompound EC50 (µM)Reference
Herpes simplex virus>20
Coxsackievirus B50.06

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in various studies. Quinoxaline derivatives exhibit broad-spectrum activity against bacteria and fungi. In one study, compounds from this class showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, leading to programmed cell death (apoptosis) in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of several indoloquinoxaline derivatives for their anticancer properties. The study reported that modifications to the indole or quinoxaline moieties significantly affected biological activity, suggesting that structural optimization is crucial for enhancing potency .

Q & A

Q. Q: What are the standard synthetic protocols for methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, and how can reaction yields be optimized?

A: The synthesis typically involves multi-step alkylation and cyclization reactions. A common approach starts with the condensation of isatin derivatives and o-phenylenediamine to form the indoloquinoxaline core. Subsequent alkylation with methyl bromoacetate in dry dimethylformamide (DMF) using sodium hydride (NaH) as a base achieves yields of 72–92% . Optimization strategies include:

  • Solvent choice : Anhydrous DMF enhances solubility and reaction efficiency.
  • Temperature control : Reactions are performed at 0–25°C to minimize side products.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.

Q. Q: How can intermediates in the synthesis of this compound be characterized to resolve reaction bottlenecks?

A: Key intermediates (e.g., 9-methoxy-6H-indolo[2,3-b]quinoxaline-6-one) require rigorous analysis:

  • LC-MS : Monitors reaction progress and identifies byproducts.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of methoxy and acetate groups .
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .

Basic Biological Activity

Q. Q: What is the proposed mechanism of anticancer activity for this compound?

A: The compound intercalates into DNA via its planar indoloquinoxaline core, disrupting topoisomerase II activity and inducing apoptosis in cancer cells (e.g., IC50_{50} = 1.2–3.8 µM in HeLa and MCF-7 lines) .

Q. Q: How do substituents on the indoloquinoxaline core influence bioactivity?

A:

  • Methoxy group (C9) : Enhances DNA binding affinity by increasing electron density in the aromatic system .
  • Acetate side chain (C6) : Improves solubility and cellular uptake. Replacement with bulkier esters (e.g., butyl) reduces potency by 40% .
  • Chloro substituents : Introduce at C9 improves selectivity for kinase inhibition (e.g., EGFR IC50_{50} = 0.8 µM) .

Basic Characterization Techniques

Q. Q: Which analytical methods are critical for validating the compound’s purity and structure?

A:

  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .
  • FT-IR : Peaks at 1740 cm1^{-1} (ester C=O) and 1610 cm1^{-1} (quinoxaline C=N) .
  • Melting Point : Sharp range (e.g., 217–219°C) indicates crystalline homogeneity .

Advanced Characterization: Resolving Spectral Contradictions

Q. Q: How can conflicting NMR data for this compound be resolved?

A: Discrepancies in 1^1H NMR shifts (e.g., methoxy protons) arise from solvent polarity or tautomerism. Strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria in DMSO-d6_6 .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals in aromatic regions .

Chemical Modifications for Enhanced Bioactivity

Q. Q: What synthetic modifications are recommended to improve the compound’s pharmacokinetic profile?

A:

  • Prodrug strategies : Replace methyl ester with tert-butyl to enhance plasma stability .
  • PEGylation : Introduce polyethylene glycol chains at C2 to prolong half-life .
  • Heteroatom substitution : Replace methoxy with amino groups to boost water solubility (logP reduction from 2.8 to 1.5) .

Data Contradiction Analysis

Q. Q: How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

A: Variations in MIC values (e.g., 4–32 µg/mL against S. aureus) may stem from:

  • Assay conditions : Differences in broth microdilution vs. agar diffusion methods .
  • Bacterial strains : Methicillin-resistant vs. susceptible strains .
  • Compound aggregation : Use of surfactants (e.g., Tween-80) mitigates false negatives .

Computational Modeling Applications

Q. Q: How can molecular docking guide the design of derivatives targeting specific enzymes?

A:

  • Docking software (AutoDock Vina) : Predicts binding modes to DNA gyrase (∆G = -9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC50_{50} values (R2^2 = 0.89) .

Toxicity and Selectivity Profiling

Q. Q: What methodologies are used to evaluate the compound’s selectivity between cancerous and normal cells?

A:

  • Dual-cell line assays : Compare IC50_{50} in cancer (e.g., HepG2) vs. normal (e.g., HEK293) cells .
  • hERG inhibition screening : Patch-clamp electrophysiology assesses cardiac toxicity risk .
  • CYP450 inhibition assays : LC-MS/MS quantifies interactions with metabolic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.